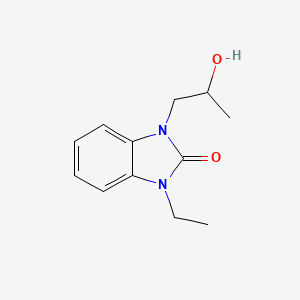

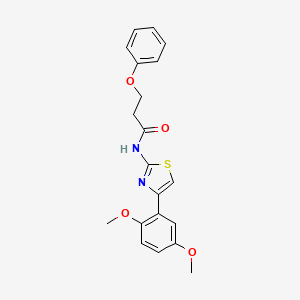

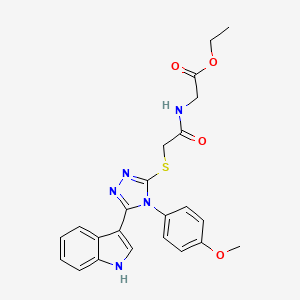

1-ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves various starting materials and reaction conditions. For instance, the synthesis of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate is achieved through X-ray single crystal diffraction, and the structure is optimized using the B3LYP hybrid functional with a triple-zeta polarized basis set . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray diffraction, and the geometries of isomers and dimers are optimized computationally . The dihedral angles and intermolecular interactions are key features that are analyzed to understand the stability and reactivity of the molecules. These techniques could be applied to determine the molecular structure of "1-ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one".

Chemical Reactions Analysis

The papers describe various chemical reactions to synthesize heterocyclic compounds. For example, stirring 2-hydroxy-2-aryl-1,3-indanediones in ethylenediamine produces 6-(α-hydroxy-α-aryl/naphthyl)methyl-3,4-dihydro-2,5-benzodiazocin-1(2H)-ones . Additionally, Lewis acid-mediated cyclizations are used to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines . These reactions highlight the reactivity of similar compounds and could inform the chemical reactions analysis for the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly provided, the properties of similar compounds can be inferred. The stability of the crystal packing in related compounds is often due to weak intermolecular hydrogen-bonding interactions . The equilibrium constants between isomers, as well as the molecular total energies and frontier orbital analysis, are discussed to understand the electronic properties . These analyses are crucial for predicting the behavior of the compound under various conditions.

Aplicaciones Científicas De Investigación

Crystallographic and Molecular Structure Analysis

Research involving similar compounds to 1-ethyl-3-(2-hydroxypropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has focused on understanding their crystallographic and molecular structures. For example, the crystal structure of azilsartan methyl ester, a compound with a similar structure, has been studied to determine molecular conformations and interactions, such as hydrogen bonding and π–π stacking interactions (Li et al., 2015).

Pharmaceutical Compound Characterization

Polymorphic forms of pharmaceutical compounds closely related to this compound have been characterized using spectroscopic and diffractometric techniques. This research is crucial for analytical and physical characterization of pharmaceuticals (Vogt et al., 2013).

Total Synthesis of Heterocycles

The compound has been involved in studies related to the total synthesis of heterocycles, like the synthesis of specific 2H-benzofuran-3-one derivatives, which are important for understanding the chemical properties and potential applications of these molecules (Pergomet et al., 2017).

Synthesis of Pyranones and Pyrazolines

Research on the synthesis of 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, which are structurally related to this compound, has been conducted. These studies help in understanding the synthetic pathways and potential applications of such compounds (Shandala et al., 1984).

Antimicrobial Activity Studies

Compounds with structural similarities have been synthesized and screened for antimicrobial activity. This research is vital for discovering new antimicrobial agents and understanding the bioactivity of these compounds (El-Gendy & Ahmedy, 2000).

Synthesis of Benzothiadiazine Derivatives

Studies have also been conducted on the synthesis of benzothiadiazine derivatives, which are structurally related to this compound. These compounds have potential pharmacological applications (Chern et al., 1991).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.

Biochemical Pathways

Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Propiedades

IUPAC Name |

1-ethyl-3-(2-hydroxypropyl)benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-13-10-6-4-5-7-11(10)14(12(13)16)8-9(2)15/h4-7,9,15H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYDEOPUSXTOCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C1=O)CC(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)

![2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B3010274.png)

![N-methyl-2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3010275.png)

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3010279.png)